molecular formula C6H9FOS B7961832 4-Fluorothiane-4-carbaldehyde

4-Fluorothiane-4-carbaldehyde

Cat. No.: B7961832
M. Wt: 148.20 g/mol
InChI Key: MKORSHPCTLNAJR-UHFFFAOYSA-N
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Description

4-Fluorothiane-4-carbaldehyde is a fluorinated heterocyclic aldehyde featuring a six-membered thiane ring (a sulfur-containing analog of cyclohexane) with a fluorine atom and a formyl (-CHO) group at the 4-position. Thiane-based compounds are less common than benzene or naphthalene derivatives, but their sulfur atom may confer distinct solubility and stability profiles .

Properties

IUPAC Name

4-fluorothiane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FOS/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKORSHPCTLNAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzaldehyde Derivatives

Example Compounds :

  • 4-Fluoro-3-methylbenzaldehyde
  • 4-Fluoro-2-methylbenzaldehyde

Key Comparisons :

  • Electronic Effects : The benzene ring in these analogs lacks sulfur, leading to reduced electron-withdrawing conjugation compared to the thiane system. Fluorine’s inductive effect in both systems polarizes the aldehyde group, but the thiane ring’s sulfur may delocalize electron density differently, altering reaction kinetics .
  • Applications: Benzaldehyde derivatives are widely used in drug synthesis (e.g., antibiotics, antivirals), while thiane-based aldehydes may offer novel reactivity in asymmetric catalysis or specialty chemical production .

Naphthalene-carbaldehyde Derivatives

Example Compounds :

  • 4-Hexyloxynaphthalene-1-carbaldehyde
  • 4-(Benzyloxy)naphthalene-2-carbaldehyde

Key Comparisons :

  • Aromaticity: Naphthalene’s extended π-system enhances stability and conjugation compared to the non-aromatic thiane ring. This reduces electrophilicity at the aldehyde group in naphthalene derivatives.
  • Substituent Effects: Alkoxy groups (e.g., hexyloxy, benzyloxy) in naphthalene analogs act as electron donors, opposing fluorine’s electron-withdrawing effect in 4-Fluorothiane-4-carbaldehyde. This difference significantly impacts redox behavior and solubility .

Indole and Pyridine Derivatives

Example Compounds :

  • 4-Fluoro-2,3-Dihydro-1H-Indole
  • 4-Fluoro-2-methylpyridine

Key Comparisons :

  • Heteroatom Influence : Indole’s nitrogen and thiane’s sulfur create distinct electronic environments. Indole derivatives often exhibit basicity and hydrogen-bonding capacity, whereas thiane’s sulfur may participate in coordination chemistry.

Data Table: Hypothetical Property Comparison

Compound Molecular Weight Ring Type Key Substituents Predicted Reactivity (Nucleophilic Addition)
This compound ~162 g/mol Thiane (S) -F, -CHO High (polarized aldehyde)
4-Fluoro-3-methylbenzaldehyde ~152 g/mol Benzene -F, -CH3, -CHO Moderate (steric hindrance)
4-Hexyloxynaphthalene-1-carbaldehyde ~256 g/mol Naphthalene -O-C6H13, -CHO Low (electron-donating alkoxy)
4-Fluoro-2,3-Dihydro-1H-Indole ~139 g/mol Indoline -F, -NH Variable (dependent on NH participation)

Research Implications and Limitations

The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Key research gaps include:

  • Experimental data on solubility, melting point, and reaction rates.
  • Comparative studies on sulfur’s role in thiane vs. oxygen/nitrogen in other heterocycles.

Future work should prioritize synthesizing this compound and benchmarking its properties against the analogs discussed here.

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